molecular formula C17H27N3O B12988534 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one

Cat. No.: B12988534
M. Wt: 289.4 g/mol
InChI Key: PVIIIXQVYWHOCM-WMCAAGNKSA-N
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Description

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a benzyl(ethyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with benzyl chloride and ethylamine under controlled conditions to form the benzyl(ethyl)amino substituent. This intermediate is then reacted with a suitable amino-propanone derivative to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one can be compared with other similar compounds, such as:

    2-amino-1-[(3S)-3-[methyl(ethyl)amino]piperidin-1-yl]propan-1-one: Similar structure but with a methyl group instead of a benzyl group.

    2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)16-10-7-11-20(13-16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14?,16-/m0/s1

InChI Key

PVIIIXQVYWHOCM-WMCAAGNKSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)C(C)N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N

Origin of Product

United States

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